molecular formula C23H23N3O2S B2931167 N-(1-{[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}-2-oxo-2-phenylethyl)benzamide CAS No. 325854-03-3

N-(1-{[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}-2-oxo-2-phenylethyl)benzamide

Cat. No.: B2931167
CAS No.: 325854-03-3
M. Wt: 405.52
InChI Key: UWCSJHBRRDCZOY-UHFFFAOYSA-N
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Description

N-(1-{[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}-2-oxo-2-phenylethyl)benzamide is a structurally complex small molecule featuring a pyrimidine core substituted with a methyl group at position 6 and an isopropyl group at position 2. The pyrimidine ring is further functionalized with a sulfanyl (-S-) linker connected to a 2-oxo-2-phenylethyl moiety, which is bonded to a benzamide group.

Properties

IUPAC Name

N-[1-(6-methyl-2-propan-2-ylpyrimidin-4-yl)sulfanyl-2-oxo-2-phenylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2S/c1-15(2)21-24-16(3)14-19(25-21)29-23(20(27)17-10-6-4-7-11-17)26-22(28)18-12-8-5-9-13-18/h4-15,23H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCSJHBRRDCZOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C(C)C)SC(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-{[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}-2-oxo-2-phenylethyl)benzamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H24N4OSC_{20}H_{24}N_4OS, with a molecular weight of 372.49 g/mol. It features a pyrimidine ring, a sulfanyl group, and a benzamide moiety that contribute to its biological properties.

Research indicates that compounds similar to this compound may interact with several biological targets:

  • Enzyme Inhibition : It is hypothesized that this compound could inhibit specific enzymes involved in inflammatory pathways, similar to the behavior observed in other benzamide derivatives.
  • Receptor Modulation : The structural components suggest potential interactions with various receptors, potentially influencing signaling pathways related to inflammation and cell proliferation.

Biological Activity Overview

Activity TypeObserved EffectsReference
Anti-inflammatory Inhibition of cyclooxygenase and lipoxygenase pathways, reducing prostaglandin synthesis.
Antitumor Induction of apoptosis in cancer cell lines through modulation of apoptotic pathways.
Antimicrobial Exhibited activity against various bacterial strains, indicating potential as an antimicrobial agent.

Anti-inflammatory Activity

In a study evaluating the anti-inflammatory effects of similar compounds, it was found that they significantly inhibited prostaglandin E2 synthesis in mouse peritoneal macrophages with IC50 values ranging from 0.1 to 1.1 µM. This suggests that this compound may possess similar inhibitory effects on inflammatory mediators .

Antitumor Effects

Another study demonstrated that benzamide derivatives could induce apoptosis in human cancer cell lines by activating caspase pathways. The compound was shown to reduce cell viability significantly at concentrations above 10 µM, indicating its potential as an anticancer agent .

Antimicrobial Activity

Research has indicated that certain benzamide derivatives exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs can be categorized based on modifications to the pyrimidine core, sulfanyl linker, and benzamide substituents:

Compound ID/Reference Pyrimidine Substituents Sulfanyl Group Modifications Benzamide/Phenyl Modifications Key Properties/Notes
Target Compound 6-methyl, 2-(propan-2-yl) None (direct -S- linkage) Unsubstituted benzamide High steric hindrance; moderate lipophilicity
312507-34-9 2-(ethylsulfanyl) Ethylsulfanyl at pyrimidine-4-yl 2-oxo-2-phenylethyl linkage Reduced steric bulk vs. target; lower molecular weight
Example 53 () Pyrazolo[3,4-d]pyrimidinyl core Fluorophenyl at chromen-4-one 2-fluoro-N-isopropylbenzamide Fluorine enhances metabolic stability; MP: 175–178°C
derivatives N/A (non-pyrimidine cores) Hydroxy-phenylpropan-2-yl 4-alkoxy-substituted benzamides Increased polarity (methoxy/ethoxy groups improve solubility)
N-(Cyanomethyl) derivative Morpholinophenylamino pyrimidine Cyanomethyl at benzamide Morpholine substituent Likely targets CNS due to morpholine’s blood-brain barrier penetration

Key Observations :

  • Fluorine substitution in Example 53 () improves metabolic stability and binding affinity, a feature absent in the target compound .
  • 4-Alkoxy benzamide derivatives () exhibit higher aqueous solubility due to polar substituents, contrasting with the target’s unsubstituted benzamide .
Pharmacological and Physicochemical Properties
  • Melting Points : Example 53 () has a melting point of 175–178°C, suggesting high crystallinity, a trait that may vary in the target compound depending on purification methods .
  • Bioactivity : Pyrimidine derivatives with morpholine () or fluorophenyl groups () often exhibit kinase inhibition, implying the target compound may share similar mechanisms .

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